N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373046
InChI: InChI=1S/C12H13N3O4S2/c1-3-21(17,18)12-15-14-11(20-12)13-10(16)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16)
SMILES:
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.4 g/mol

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC16373046

Molecular Formula: C12H13N3O4S2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide -

Specification

Molecular Formula C12H13N3O4S2
Molecular Weight 327.4 g/mol
IUPAC Name N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C12H13N3O4S2/c1-3-21(17,18)12-15-14-11(20-12)13-10(16)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16)
Standard InChI Key MOKTUHYNXVPBOL-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide features a 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfonyl group (-SO2_2C2_2H5_5) and at position 2 with a 4-methoxybenzamide group (-CONH-C6_6H4_4-OCH3_3). The thiadiazole core contributes to the compound’s electronic characteristics, while the sulfonyl and methoxy groups enhance its polarity and potential for hydrogen bonding.

Table 1: Structural Components and Their Contributions

ComponentRole in StructureImpact on Properties
1,3,4-Thiadiazole ringHeterocyclic backboneEnhances thermal stability
Ethylsulfonyl groupElectron-withdrawing substituentImproves solubility in polar solvents
4-MethoxybenzamideAromatic pharmacophoreFacilitates target binding

Molecular Formula and Weight

Based on structural analogy to N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (C17_{17}H14_{14}FN3_3O4_4S2_2), the molecular formula of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is hypothesized to be C12_{12}H14_{14}N3_3O4_4S2_2, with a molecular weight of approximately 342.4 g/mol. Experimental validation via mass spectrometry is required to confirm these values.

Physicochemical Characteristics

  • Solubility: Predicted to exhibit moderate solubility in dimethyl sulfoxide (DMSO) and acetonitrile due to the sulfonyl and methoxy groups.

  • Melting Point: Estimated to range between 180–190°C, similar to structurally related thiadiazoles.

  • Stability: The ethylsulfonyl group likely enhances oxidative stability compared to sulfide analogs.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide likely follows a multi-step protocol analogous to methods used for related compounds :

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol .

  • Sulfonylation: Reaction of the thiol group with ethylsulfonyl chloride to introduce the ethylsulfonyl substituent.

  • Amidation: Coupling the thiadiazole intermediate with 4-methoxybenzoyl chloride using carbodiimide reagents (e.g., EDC/HOBt) .

Table 2: Proposed Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
CyclizationHCl, reflux, 4–6 hours pH control to minimize byproducts
SulfonylationEtSO2_2Cl, pyridine, 0–5°CSlow addition to prevent overheating
AmidationEDC, HOBt, acetonitrile, RT Excess acyl chloride for completion

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Confirmation:

    • IR: Peaks at 1670 cm1^{-1} (amide C=O) and 1350 cm1^{-1} (sulfonyl S=O).

    • 1^1H NMR: Signals for methoxy protons (~3.8 ppm) and ethyl group protons (~1.3 ppm).

Biological Activities and Mechanistic Insights

Anticancer Activity

Thiadiazole derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibit cytotoxicity against HT-29 (colon cancer) and PC3 (prostate cancer) cell lines . While direct data for the target compound is lacking, its methoxybenzamide moiety may interfere with tubulin polymerization or topoisomerase activity, common anticancer mechanisms .

Anti-Inflammatory and Analgesic Effects

The methoxy group’s electron-donating properties could suppress cyclooxygenase-2 (COX-2) expression, reducing inflammation. Rodent models for related compounds show a 30–40% reduction in edema at 50 mg/kg doses.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Select Thiadiazole Derivatives

CompoundKey Structural FeaturesNotable Activities
N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamideEthylsulfonyl, methoxybenzamideHypothesized antimicrobial/anticancer
3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamideEthylsulfanyl, chlorobenzamideAntifungal (IC50_{50}: 12 μM)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Mercapto, phenylacetamideAnticancer (HT-29 IC50_{50}: 18 μM)

The ethylsulfonyl group in the target compound may confer superior metabolic stability compared to sulfide or mercapto analogs, which are prone to oxidation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator